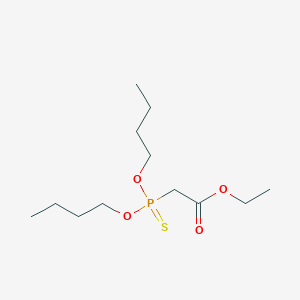
ethyl (dibutoxyphosphorothioyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (dibutoxyphosphorothioyl)acetate, also known as DBPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a phosphorothioate compound that is commonly used as a pesticide and herbicide. DBPA is also used in various research studies to investigate its biochemical and physiological effects on living organisms.
Wirkmechanismus
The mechanism of action of ethyl (dibutoxyphosphorothioyl)acetate involves its ability to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This results in overstimulation of the nervous system, leading to symptoms such as muscle twitching, convulsions, and respiratory failure.
Biochemical and Physiological Effects
ethyl (dibutoxyphosphorothioyl)acetate has been shown to have various biochemical and physiological effects on living organisms. It has been shown to cause oxidative stress, leading to the production of reactive oxygen species. ethyl (dibutoxyphosphorothioyl)acetate has also been shown to cause DNA damage and disrupt cell membrane integrity.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl (dibutoxyphosphorothioyl)acetate has several advantages for lab experiments, including its ability to inhibit acetylcholinesterase, making it a useful tool for investigating the mechanism of action of organophosphate pesticides. However, ethyl (dibutoxyphosphorothioyl)acetate is also highly toxic and must be handled with care. Its toxicity limits its use in vivo studies.
Zukünftige Richtungen
Future research on ethyl (dibutoxyphosphorothioyl)acetate could focus on investigating its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies could investigate the potential of ethyl (dibutoxyphosphorothioyl)acetate as a tool for studying the mechanisms of action of other pesticides and chemicals that affect the nervous system. Further research could also focus on developing safer and more effective alternatives to ethyl (dibutoxyphosphorothioyl)acetate for use in scientific research.
Synthesemethoden
Ethyl (dibutoxyphosphorothioyl)acetate can be synthesized through the reaction of ethyl acetoacetate with dibutyl phosphorochloridothioate. The reaction is carried out in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain pure ethyl (dibutoxyphosphorothioyl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (dibutoxyphosphorothioyl)acetate has been extensively used in scientific research studies to investigate its effects on living organisms. It has been shown to have various applications in the field of biomedicine, including as an inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the nervous system. ethyl (dibutoxyphosphorothioyl)acetate has also been used as a tool to study the mechanism of action of organophosphate pesticides.
Eigenschaften
IUPAC Name |
ethyl 2-dibutoxyphosphinothioylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25O4PS/c1-4-7-9-15-17(18,16-10-8-5-2)11-12(13)14-6-3/h4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZZGFORAQOVKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=S)(CC(=O)OCC)OCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25O4PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (dibutoxyphosphorothioyl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-N'-(2,4-dimethylphenyl)thiourea](/img/structure/B5232784.png)
![4-[(3-{[(4-methylphenyl)sulfonyl]amino}-2-quinoxalinyl)amino]benzoic acid](/img/structure/B5232785.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B5232807.png)
![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
![5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232834.png)
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
![4-[(4-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5232860.png)
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
![1-[5-(4-tert-butylphenoxy)pentyl]-1H-imidazole](/img/structure/B5232869.png)
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)
